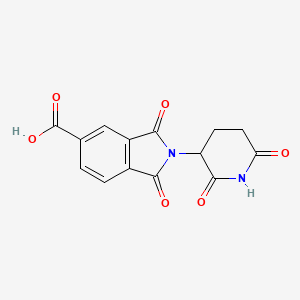
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt involves the reaction of anthraquinone derivatives with aromatic amines. The process typically includes sulfonation and amination steps under controlled conditions to ensure the correct substitution pattern on the anthraquinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It is reduced to a colorless form, which is the basis for its use as a redox indicator.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or ascorbic acid are used.
Substitution: Electrophilic reagents like nitronium ions or halogens are employed under acidic conditions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: The reduced, colorless form of the compound.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is extensively used in:
Chemistry: As a redox indicator in various analytical techniques.
Biology: To measure cell viability, proliferation, and metabolic activity.
Medicine: In cytotoxicity assays to evaluate the efficacy of drugs, particularly in cancer research.
Industry: As a dye in textiles and as a marker in various industrial processes.
Mechanism of Action
The compound exerts its effects through a redox mechanism. When introduced into a biological or chemical system, it undergoes reduction, leading to a color change from blue to pink. This change is due to the reduction of the anthraquinone moiety to a hydroquinone form. The molecular targets include cellular reductases that facilitate this reduction process .
Comparison with Similar Compounds
Similar Compounds
Resazurin: Another redox indicator used for similar purposes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Used in cell viability assays but with a different mechanism of action.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but more soluble.
Uniqueness
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is unique due to its high water solubility and the distinct color change it undergoes upon reduction. This makes it particularly useful in aqueous environments and for real-time monitoring of cellular processes .
Properties
CAS No. |
12237-86-4 |
|---|---|
Molecular Formula |
C41H26N4Na2O10S2 |
Molecular Weight |
844.8 g/mol |
IUPAC Name |
disodium;1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C41H28N4O10S2.2Na/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49;;/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
InChI Key |
RISWUWJFSHOUBJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane](/img/structure/B3418300.png)
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3418308.png)


